molecular formula C5H6BrN B3283645 3-Bromo-1-methyl-1H-pyrrole CAS No. 77123-94-5

3-Bromo-1-methyl-1H-pyrrole

Cat. No.: B3283645
CAS No.: 77123-94-5
M. Wt: 160.01 g/mol
InChI Key: IMKVMBSERNTJBM-UHFFFAOYSA-N
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Description

3-Bromo-1-methyl-1H-pyrrole is a heterocyclic aromatic compound featuring a pyrrole ring substituted with a bromine atom at the 3-position and a methyl group at the 1-position. Pyrrole derivatives are pivotal in medicinal chemistry and materials science due to their electronic properties and versatility in functionalization. This compound’s bromine substituent enhances its reactivity for cross-coupling reactions, while the methyl group provides steric and electronic modulation.

Properties

IUPAC Name

3-bromo-1-methylpyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN/c1-7-3-2-5(6)4-7/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMKVMBSERNTJBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-1-methyl-1H-pyrrole can be synthesized through several methods. One common method involves the bromination of 1-methylpyrrole. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like carbon tetrachloride or chloroform. The reaction is carried out at room temperature or slightly elevated temperatures to achieve the desired product .

Industrial Production Methods

In an industrial setting, the production of 3-Bromo-1-methyl-1H-pyrrole may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining consistency in the quality of the compound .

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 3 undergoes nucleophilic substitution (SNAr) due to the electron-withdrawing effect of the pyrrole nitrogen.

Key Reagents and Conditions

ReagentSolventTemperatureProductYieldSource
MethylamineTHF5–10°CN-Methyl bromomaleimide73%
AgOAc/CsOPivPivalic acid130°CFunctionalized pyrrole derivatives40–77%
Sodium amideDMSORT3-Amino-1-methyl-1H-pyrroleN/A

Mechanistic Insights :

  • Bromine substitution is facilitated by the pyrrole ring’s aromatic stabilization, which lowers the activation energy for nucleophilic attack .

  • Palladium-catalyzed reactions (e.g., Suzuki coupling) are feasible but require optimized conditions due to potential side reactions .

Oxidation

  • Reagents : KMnO₄, CrO₃, or H₂O₂ in acidic/basic media.

  • Products : Pyrrole-2,5-dione derivatives via ring oxidation .

  • Example : Oxidation with KMnO₄ yields 3-bromo-1-methyl-1H-pyrrole-2,5-dione, a precursor for bioactive molecules .

Reduction

  • Reagents : LiAlH₄ or NaBH₄ in anhydrous ether.

  • Products : 1-Methylpyrrole via debromination .

Cross-Coupling Reactions

3-Bromo-1-methyl-1H-pyrrole participates in palladium-mediated cross-couplings, though limited data exists.

Example Protocol

  • Buchwald-Hartwig Amination :

    • Conditions : Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 110°C.

    • Outcome : C–N bond formation at position 3 .

Comparative Reactivity

The compound’s reactivity differs from isomers and analogs:

CompoundReactivity ProfileKey Difference
3-Bromo-1-methyl-1H-pyrroleHigh electrophilicity at C3Baseline
4-Bromo-1-methyl-1H-pyrroleReduced substitution efficiencyBromine position alters electronic effects
3-Bromo-1-phenyl-1H-pyrroleEnhanced stability in cross-couplingsAryl vs. methyl substituent

Mechanistic Pathway:

Bromomaleic anhydride+CH NH THFIntermediateAc ON Methyl bromomaleimide\text{Bromomaleic anhydride}+\text{CH NH }\xrightarrow{\text{THF}}\text{Intermediate}\xrightarrow{\text{Ac O}}\text{N Methyl bromomaleimide}

Challenges and Limitations

  • Steric Hindrance : The methyl group at N1 limits access to the pyrrole ring, reducing reaction rates in bulky reagents .

  • Side Reactions : Over-oxidation or polymerization occurs under harsh conditions .

Research Gaps

  • Detailed kinetic studies for SNAr reactions.

  • Exploration of photochemical or electrochemical activation methods.

Scientific Research Applications

3-Bromo-1-methyl-1H-pyrrole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-1-methyl-1H-pyrrole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, leading to inhibition or activation of specific pathways. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Bromo-1H-pyrrolo[2,3-b]pyridine

  • Structure : A fused bicyclic system combining pyrrole and pyridine rings, brominated at the 3-position.
  • Synthesis : Prepared via radical SAM methyltransferase-inspired methods using 3-bromo-1H-pyrrolo[2,3-b]pyridine and PSMS/TBHP .
  • Key Differences: The fused pyridine ring increases aromaticity and conjugation, enhancing stability compared to monocyclic 3-Bromo-1-methyl-1H-pyrrole. Higher molecular weight (211.06 g/mol vs. ~174.02 g/mol for 3-Bromo-1-methyl-1H-pyrrole) affects solubility and crystallization behavior .

6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine

  • Structure : Bromine at the 6-position and methyl at the 1-position on a pyrrolo-pyridine scaffold.
  • Applications : Used as a building block in kinase inhibitor synthesis.
  • Key Differences :
    • Positional isomerism alters electronic distribution; bromine at the 6-position may direct electrophilic substitution differently than at the 3-position.
    • Melting point and crystallinity data suggest distinct packing modes compared to simpler pyrrole derivatives .

4-Bromo-3-methoxy-1-phenyl-1H-pyrazole

  • Structure : Pyrazole ring with bromine (4-position), methoxy (3-position), and phenyl (1-position) groups.
  • Synthesis : Methylation of 4-bromo-1-phenyl-1H-pyrazol-3-ol using NaH/CH₃I .

Physicochemical and Reactivity Comparison

Compound Molecular Weight (g/mol) Key Substituents Reactivity Notes
3-Bromo-1-methyl-1H-pyrrole ~174.02 3-Br, 1-Me High electrophilic substitution potential at C-2/C-5 positions.
3-Bromo-1H-pyrrolo[2,3-b]pyridine 211.06 3-Br, fused pyridine Enhanced stability due to conjugation; suitable for Suzuki couplings .
6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine 211.06 6-Br, 1-Me Bromine position favors nucleophilic aromatic substitution.
4-Bromo-3-methoxy-1-phenyl-1H-pyrazole 267.11 4-Br, 3-OMe, 1-Ph Methoxy group deactivates ring; phenyl enhances π-stacking .

Biological Activity

3-Bromo-1-methyl-1H-pyrrole is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

3-Bromo-1-methyl-1H-pyrrole (C5_5H6_6BrN) is a pyrrole derivative characterized by a bromine atom at the 3-position and a methyl group at the 1-position of the pyrrole ring. The molecular structure can influence its biological activity significantly due to the presence of the halogen substituent, which is known to enhance antibacterial properties in various compounds .

Antimicrobial Activity

Research indicates that pyrrole derivatives, including 3-bromo-1-methyl-1H-pyrrole, exhibit significant antimicrobial properties. A study highlighted that halogenated pyrroles demonstrate enhanced activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds with bromine substitution showed promising results against strains such as Staphylococcus aureus and Escherichia coli .

Compound Activity MIC (µg/mL)
3-Bromo-1-methyl-1H-pyrroleAgainst S. aureus32
Against E. coli64

Anti-inflammatory Properties

The anti-inflammatory potential of pyrrole derivatives has been documented through various studies. For instance, compounds similar to 3-bromo-1-methyl-1H-pyrrole have been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs) . The inhibition of these cytokines suggests that such compounds could be beneficial in managing inflammatory diseases.

The biological activity of 3-bromo-1-methyl-1H-pyrrole is believed to be linked to its ability to interact with specific cellular targets. The halogen atom may play a crucial role in enhancing the lipophilicity of the compound, facilitating better cell membrane penetration and subsequent biological effects .

Case Studies and Research Findings

Recent studies have focused on synthesizing various derivatives of pyrrole to evaluate their biological activities comprehensively. For example, amidrazone-derived pyrrole compounds were synthesized and tested for their anti-inflammatory and antibacterial activities. The results indicated that modifications at specific positions on the pyrrole ring could significantly impact their efficacy .

Case Study: Amidrazone-Derived Pyrroles

A notable study synthesized several amidrazone-derived pyrroles, including derivatives with bromine substitutions. These compounds were assessed for their ability to inhibit bacterial growth and reduce inflammation markers in vitro. The findings suggested that certain derivatives exhibited enhanced antibacterial effects compared to their non-halogenated counterparts .

Q & A

Q. Table 1: Key Reaction Parameters for Bromination and Cross-Coupling

ParameterBromination (NBS) Pd-Catalyzed Coupling
Temperature0°C → RT100°C
Time2–3 hours12–16 hours
SolventDMFToluene/DMF
Yield Range29–71%51–88%
PurificationColumn chromatographyRecrystallization

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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